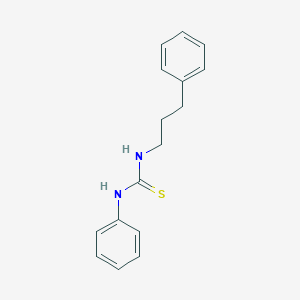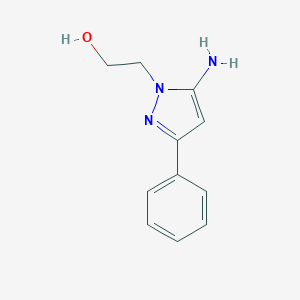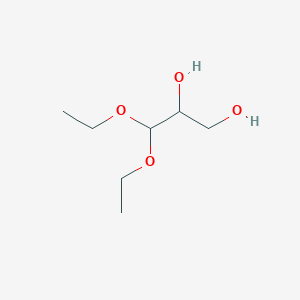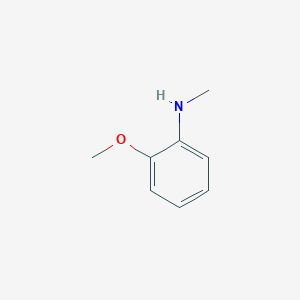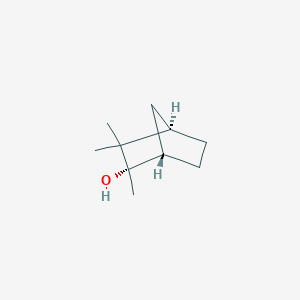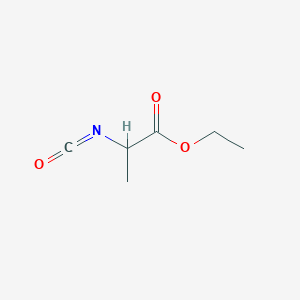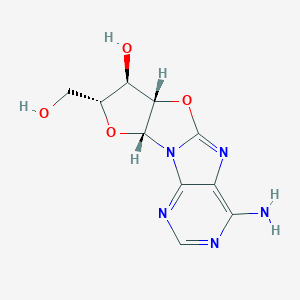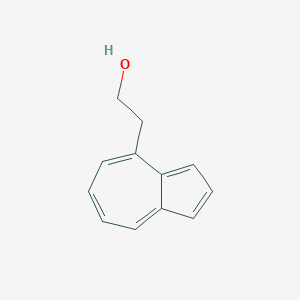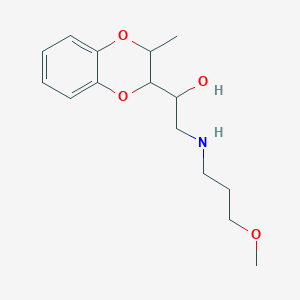
alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol, also known as MPBD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPBD is a benzodioxane derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol is not fully understood, but it is believed to act on various molecular targets. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to bind to sigma-1 receptors, which are involved in various cellular processes, including cell survival and proliferation. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
Alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to have various biochemical and physiological effects. In animal studies, alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to improve cognitive function and memory. Additionally, alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol in lab experiments is its high purity and stability. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been synthesized using various methods that yield high-quality product. Additionally, alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to have low toxicity in animal studies. However, one of the limitations of using alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol in lab experiments is its high cost. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol is a relatively new compound, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol. One area of research is the development of new drug therapies based on alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to have potential applications in neurodegenerative diseases and cancer, and further research may lead to the development of new treatments. Additionally, further research is needed to fully understand the mechanism of action of alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol and its molecular targets. Finally, research is needed to optimize the synthesis of alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol and reduce its cost, which may make it more accessible for research purposes.
Conclusion:
In conclusion, alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol is a chemical compound that has potential applications in various fields, including neuroscience, cancer research, and drug discovery. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been synthesized using various methods, and its high purity and stability make it a useful compound for lab experiments. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to have various biochemical and physiological effects, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been synthesized using various methods, including the reduction of 3,4-methylenedioxyphenyl-2-nitropropene with sodium borohydride in the presence of 3-methoxypropylamine. Another method involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 3-methoxypropylamine in the presence of zinc and acetic acid. These methods have been used to obtain alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol in high yields and purity.
Wissenschaftliche Forschungsanwendungen
Alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to have anticancer properties and may be useful in the development of new cancer therapies. Additionally, alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been studied for its potential use as a drug delivery system.
Eigenschaften
CAS-Nummer |
13627-90-2 |
|---|---|
Produktname |
alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol |
Molekularformel |
C15H23NO4 |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
2-(3-methoxypropylamino)-1-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |
InChI |
InChI=1S/C15H23NO4/c1-11-15(12(17)10-16-8-5-9-18-2)20-14-7-4-3-6-13(14)19-11/h3-4,6-7,11-12,15-17H,5,8-10H2,1-2H3 |
InChI-Schlüssel |
DSMKNJYPUQPSEM-UHFFFAOYSA-N |
SMILES |
CC1C(OC2=CC=CC=C2O1)C(CNCCCOC)O |
Kanonische SMILES |
CC1C(OC2=CC=CC=C2O1)C(CNCCCOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



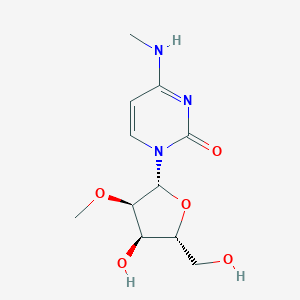
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
